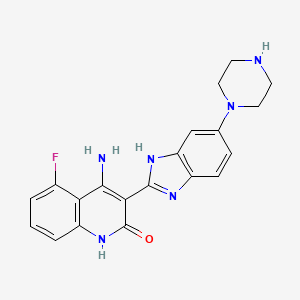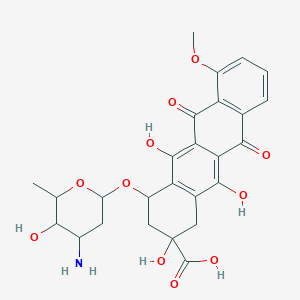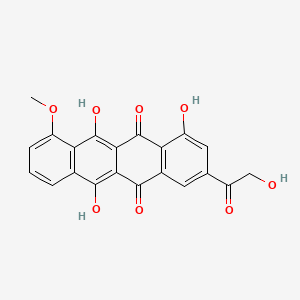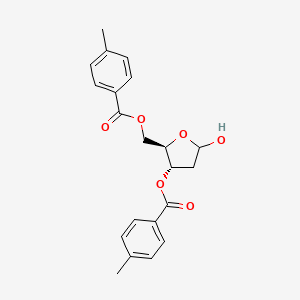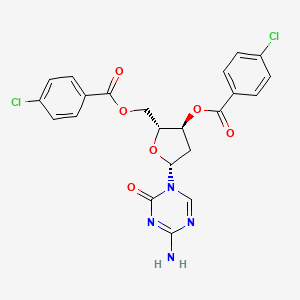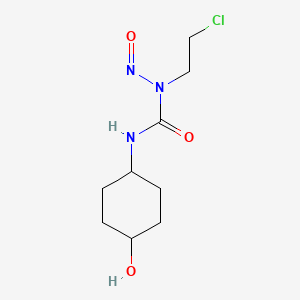
trans-4-OH CCNU
Vue d'ensemble
Description
“trans-4-OH CCNU” or “trans-4’-Hydroxy CCNU Lomustine” is a deuterium-labeled compound . It is a derivative of Lomustine, a nitrosourea compound used in chemotherapy treatment . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “trans-4-OH CCNU” involves the hydroxylation of the cyclohexyl ring of the parent drug, CCNU . This process yields a mixture of cis- and trans- hydroxylated analogs . The hydroxylation is carried out by hepatic mixed-function oxidases .
Molecular Structure Analysis
The molecular weight of “trans-4-OH CCNU” is 253.72, and its formula is C9H12D4ClN3O3 . The compound appears as a solid, white to off-white in color .
Chemical Reactions Analysis
CCNU, like other nitrosoureas, undergoes a spontaneous chemical decomposition to yield two active species, an alkylating chloroethyl carbonium ion as well as a carbamoylating isocyanate . Alkylation is considered to be responsible for cytotoxicity, while carbamoylation can account for the inhibition of protein-mediated processes such as the repair of DNA damage and the regeneration of intracellular glutathione .
Physical And Chemical Properties Analysis
“trans-4-OH CCNU” is a solid, white to off-white compound . It has a molecular weight of 253.72 and a formula of C9H12D4ClN3O3 .
Applications De Recherche Scientifique
CCNU metabolism involves hydroxylation of its cyclohexyl ring, producing metabolites including trans-4-OH CCNU. This hydroxylation, influenced by factors like pretreatment with phenobarbital, is significant for CCNU's antitumor activity (Hilton & Walker, 1975).
Trans-4-OH CCNU is one of the major metabolites recovered from the plasma of humans and rodents treated with CCNU. Its cytotoxicity can be potentiated by misonidazole, suggesting a role in chemotherapeutic regimes (Mulcahy, 1985).
In bone marrow transplant patients, the pharmacokinetics of trans- and cis-4′-hydroxyCCNU were studied, indicating variability in exposure to CCNU metabolites and suggesting a need for personalized dosing in high-dose regimens (Kastrissios, Chao, & Blaschke, 1996).
Trans-4-OH CCNU, as a metabolite of CCNU, contributes to the compound's alkylation and carbamoylation activities, which are central to its anticancer effects (Reed & May, 1975).
Trans-4-OH CCNU, among other CCNU metabolites, has demonstrated anticancer activity. It is considered more active and toxic than CCNU itself, indicating that the metabolites significantly contribute to the overall therapeutic effect (Johnston, Mccaleb, & Montgomery, 1975).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNKSMIZKSHDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879605, DTXSID201177048 | |
| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-OH CCNU | |
CAS RN |
52049-26-0, 56239-24-8 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxylomustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-OH CCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-OH CCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-lomustine, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



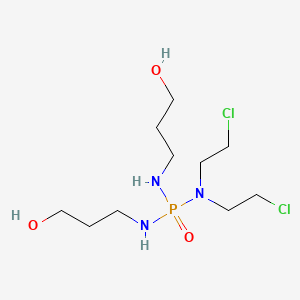
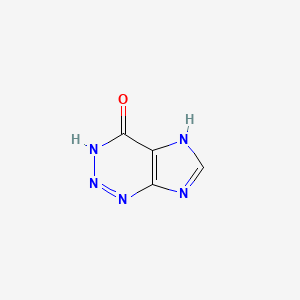
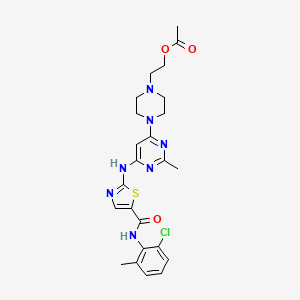
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

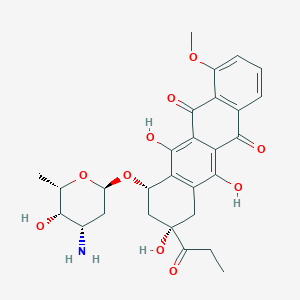

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
